molecular formula C8H8ClF2NO B3007338 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1955522-63-0

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B3007338
CAS No.: 1955522-63-0
M. Wt: 207.6
InChI Key: KEJDIYCQBBGLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride: is a chemical compound with the molecular formula C8H7F2NO·HCl It is a derivative of benzoxazine, characterized by the presence of two fluorine atoms at the 5 and 8 positions, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,8-difluoro-2-nitrophenol.

    Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Cyclization: The resulting amine undergoes cyclization with an appropriate aldehyde or ketone to form the benzoxazine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the benzoxazine ring.

    Reduction: Reduction reactions can occur at the fluorine-substituted positions, potentially leading to the removal of fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the benzoxazine ring.

    Reduction: Reduced forms of the compound with fewer fluorine atoms.

    Substitution: Substituted benzoxazine derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Polymer Science: It can be a monomer for the synthesis of high-performance polymers with unique properties.

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
  • 3,4-dihydro-2H-1,4-benzoxazine
  • 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine

Comparison:

  • 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
  • 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine differs in the position of the fluorine atoms, which can affect its electronic properties and reactivity.
  • 3,4-dihydro-2H-1,4-benzoxazine lacks fluorine atoms, making it less reactive in certain substitution reactions.
  • 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine has a methyl group that can influence its steric and electronic properties, leading to different reactivity and applications.

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJDIYCQBBGLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2N1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.